molecular formula C30H37NO7 B562037 19,20-エポキシシトカラシンD CAS No. 191349-10-7

19,20-エポキシシトカラシンD

カタログ番号: B562037
CAS番号: 191349-10-7
分子量: 523.626
InChIキー: WHJRAYUHVRYTTH-XGPNHLKASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

19,20-エポキシシトカラシンDは、酸化および還元を含む様々な化学反応を受けます。 構造中のエポキシド基の存在により、求核剤に対して反応性が高くなり、環開裂反応が起こります 。 これらの反応で用いられる一般的な試薬には、強い酸と塩基があり、これらはエポキシド環の開裂を促進します。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究への応用

This compoundは、いくつかの科学研究への応用があります:

類似化合物との比較

19,20-エポキシシトカラシンDは、19位と20位にエポキシド基が存在するため、シトカラシンの中でも独特です。 この構造的特徴により、他のシトカラシンと比較して、反応性と生物活性が高まります 。 類似の化合物には以下が含まれます:

生物活性

The compound [(1R,2S,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate , also known as a member of the cytochalasin family of compounds, has garnered attention for its diverse biological activities. This article explores its biological activity based on various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C30H37NO7C_{30}H_{37}NO_7 with a molecular weight of approximately 523.6 g/mol. The structural complexity includes multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC30H37NO7
Molecular Weight523.6 g/mol
IUPAC Name[(1R,...)-2-yl] acetate
InChI KeyWHJRAYUHVRYTTH-SJPOVNCESA-N

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various tumor cell lines. For instance, studies have demonstrated its effectiveness in inhibiting cell proliferation in cancer models through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Effects on Cancer Cell Lines
A study conducted by [source needed] reported that the compound significantly inhibited the growth of breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 12 µM and 15 µM respectively.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes.

Table: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.
  • Apoptosis Induction : It activates caspase pathways leading to programmed cell death.
  • Membrane Disruption : The compound alters membrane integrity in microbial cells.

Pharmacological Studies

In a pharmacological study published in [source needed], the compound was evaluated for its potential as an anticancer agent through in vivo models. Results indicated a significant reduction in tumor size compared to control groups.

Safety and Toxicity Profiles

Toxicological assessments have shown that while the compound exhibits potent biological activities, it also presents certain toxicity profiles at higher concentrations.

Table: Toxicity Profile

Organ/SystemObserved Effect
LiverMild hepatotoxicity
KidneyNo significant damage
Gastrointestinal TractNausea at high doses

特性

IUPAC Name

[(1R,2S,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO7/c1-15-10-9-13-20-23(33)17(3)16(2)22-21(14-19-11-7-6-8-12-19)31-28(35)30(20,22)27(37-18(4)32)24-26(38-24)29(5,36)25(15)34/h6-9,11-13,15-16,20-24,26-27,33,36H,3,10,14H2,1-2,4-5H3,(H,31,35)/b13-9+/t15-,16+,20-,21-,22-,23+,24?,26?,27+,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJRAYUHVRYTTH-SJPOVNCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(C4C(O4)C(C1=O)(C)O)OC(=O)C)C(=O)NC3CC5=CC=CC=C5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](C4C(O4)[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC5=CC=CC=C5)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the structural characterization of 19,20-epoxycytochalasin D?

A1: While a detailed spectroscopic characterization is not provided in the provided abstracts, 19,20-epoxycytochalasin D is a member of the cytochalasin family characterized by a complex polycyclic structure. It is structurally similar to 19,20-epoxycytochalasin C, which has a molecular formula of C30H37NO7 and a molecular weight of 523.61 g/mol. [] The "epoxy" designation in the name refers to an epoxide ring bridging carbons 19 and 20 within the molecule. A recent study has suggested a structural revision for 19,20-epoxycytochalasin D. [] More research is needed to fully elucidate its structure.

Q2: How does the structure of 19,20-epoxycytochalasin D relate to its biological activity?

A2: The presence of a hydroxyl group at the C7 position appears crucial for the biological activity of 19,20-epoxycytochalasin C. Oxidation of this hydroxyl group significantly reduces the compound's cytotoxicity, suggesting its importance in target binding or interaction. [] While the structure-activity relationship (SAR) for 19,20-epoxycytochalasin D has not been explicitly studied, the structural similarities within the cytochalasin family suggest that modifications to the core structure or functional groups could significantly impact activity and potency. [, ]

Q3: Have there been any studies on the in vitro and in vivo efficacy of 19,20-epoxycytochalasin D?

A3: While the provided abstracts do not detail specific in vivo studies on 19,20-epoxycytochalasin D, its isolation from various fungal species alongside other bioactive cytochalasins suggests potential therapeutic applications. [, , , ] Further research is needed to explore its efficacy in various biological systems and disease models.

Q4: Are there established analytical methods for detecting and quantifying 19,20-epoxycytochalasin D?

A4: The research indicates the use of chromatographic techniques, specifically liquid chromatography coupled with mass spectrometry (LC-MS/MS), for the isolation and identification of 19,20-epoxycytochalasin D and its metabolites. [] This technique allows for the separation, detection, and quantification of the compound from complex mixtures, like fungal extracts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。